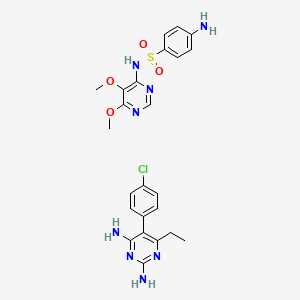

sulfadoxine-pyrimethamine

Description

Properties

CAS No. |

37338-39-9 |

|---|---|

Molecular Formula |

C24H27ClN8O4S |

Molecular Weight |

559 g/mol |

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

LUBUTTBEBGYNJN-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

37338-39-9 |

Synonyms |

fanasil - pyrimethamine fanasil, pyrimethamine drug combination Fansidar Suldox sulfadoxine-pyrimethamine sulphadoxine-pyrimethamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfadoxine-Pyrimethamine in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine-pyrimethamine (SP) is a combination antimalarial drug that has been a cornerstone of malaria control programs for decades. Its efficacy relies on the synergistic inhibition of two key enzymes in the folate biosynthesis pathway of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of the molecular mechanism of action of SP, the basis of its synergistic activity, the evolution of resistance, and the experimental protocols used to study these phenomena.

Core Mechanism of Action: Targeting Folate Biosynthesis

Plasmodium falciparum cannot salvage folate from its human host and is therefore entirely dependent on its de novo folate biosynthesis pathway for survival. This pathway is crucial for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for parasite replication and proliferation.[1][2] Sulfadoxine (B1681781) and pyrimethamine (B1678524) act on two distinct enzymes in this pathway, leading to a potent synergistic effect.

Sulfadoxine: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfadoxine is a structural analog of para-aminobenzoic acid (pABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate.[4][5] By competitively inhibiting DHPS, sulfadoxine blocks this critical step in the folate pathway.[3][6]

Pyrimethamine: Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimethamine is a competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate (THF).[7][8] THF is the active form of folate and serves as a cofactor in numerous one-carbon transfer reactions necessary for the synthesis of purines, pyrimidines, and amino acids.[1][8] The P. falciparum DHFR enzyme is significantly more sensitive to pyrimethamine than the human ortholog, which accounts for the drug's selective toxicity.[9]

Synergistic Action

The combination of sulfadoxine and pyrimethamine results in a synergistic antimalarial effect because they inhibit two sequential steps in the same metabolic pathway.[2][10] This dual blockade leads to a more profound depletion of tetrahydrofolate than either drug could achieve alone, effectively shutting down DNA synthesis and parasite replication.[2][10]

Quantitative Analysis of this compound Efficacy

The in vitro efficacy of sulfadoxine and pyrimethamine is typically quantified by determining the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the parasite strain and the presence of resistance-conferring mutations.

| Drug | Parameter | Wild-Type (Sensitive) Strains | Resistant Strains | Reference(s) |

| Pyrimethamine | IC50 | 6.1 x 10⁻⁹ M (F32 strain) | > 10⁻⁶ M (K1 strain) | [11] |

| Ki | 1.5 nM | 859 nM (quadruple mutant) | [7] | |

| Sulfadoxine | IC50 | Varies depending on folate concentration in media | Increased IC50 with mutations | [12][13] |

| Ki | 0.14 µM | 112 µM (highly resistant isolate) | [7] | |

| This compound Combination | IC50 | < 10⁻⁸ to 1.3 x 10⁻¹⁰ M (Fansidar, F32 strain) | 4.1 x 10⁻⁷ to 1.1 x 10⁻⁹ M (Fansidar, K1 strain) | [11] |

Molecular Basis of Resistance

The widespread use of SP has led to the selection and spread of resistant P. falciparum strains. Resistance is primarily conferred by point mutations in the genes encoding DHPS (pfdhps) and DHFR (pfdhfr).[14][15]

Mutations in pfdhfr

Mutations in the pfdhfr gene reduce the binding affinity of pyrimethamine to the DHFR enzyme.[8] The most common mutations associated with pyrimethamine resistance are:

-

N51I and C59R: These mutations, in combination with S108N, lead to higher levels of resistance.[14][16]

-

I164L: This mutation, when present with the others (quadruple mutant), confers the highest level of pyrimethamine resistance.[7]

Mutations in pfdhps

Mutations in the pfdhps gene reduce the binding affinity of sulfadoxine to the DHPS enzyme. Key mutations include:

-

K540E, A581G, and A613S/T: These mutations, in combination with A437G, increase the level of sulfadoxine resistance.[5][17]

The accumulation of mutations in both genes leads to high-level clinical resistance to SP.

Experimental Protocols

In Vitro Drug Sensitivity Assays

Objective: To determine the IC50 values of antimalarial drugs against P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin.[8][15] Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 2% O2, 93% N2).[15]

-

Drug Preparation: Stock solutions of sulfadoxine and pyrimethamine are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.[15]

-

Assay Plate Preparation: In a 96-well microtiter plate, 50 µL of the drug dilutions are added to 50 µL of a suspension of parasitized erythrocytes (2-3% parasitemia, 5% hematocrit).[15]

-

Incubation: The plates are incubated for 24 hours under the same conditions as the parasite culture.[15]

-

Metabolic Labeling: [³H]hypoxanthine or [³H]phenylalanine is added to each well, and the plates are incubated for another 24 hours.[15] This allows for the assessment of parasite growth by measuring the incorporation of the radiolabeled precursor into newly synthesized nucleic acids or proteins.

-

Harvesting and Scintillation Counting: The contents of each well are harvested onto a filter mat, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To measure the inhibitory activity of compounds against the DHFR enzyme.

Methodology:

-

Enzyme Preparation: Recombinant P. falciparum DHFR is expressed and purified.

-

Assay Buffer: The assay is performed in a buffer typically containing TES (pH 7.0), EDTA, 2-mercaptoethanol, and bovine serum albumin.[4]

-

Reaction Mixture: The reaction mixture in a 96-well plate includes the assay buffer, NADPH, the test compound (e.g., pyrimethamine), and the DHFR enzyme.[4][18]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).[4]

-

Spectrophotometric Measurement: The activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4][19] The reaction is monitored in kinetic mode.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curve. The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To measure the inhibitory activity of compounds against the DHPS enzyme.

Methodology:

-

Enzyme Preparation: Recombinant P. falciparum DHPS is expressed and purified.

-

Reaction Mixture: The reaction mixture contains buffer, MgCl2, DTT, ATP, 6-hydroxymethyl-7,8-dihydropterin, the test compound (e.g., sulfadoxine), and the DHPS enzyme.

-

Substrate: The reaction is initiated by the addition of radiolabeled [¹⁴C]pABA.[9]

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Separation of Product: The radiolabeled product, [¹⁴C]dihydropteroate, is separated from the unreacted [¹⁴C]pABA using descending paper chromatography.[9]

-

Quantification: The radioactivity of the product spot is measured using a scintillation counter.

-

Data Analysis: The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Alternative Spectrophotometric Assay: A coupled enzymatic assay can also be used where the product of the DHPS reaction is reduced by excess DHFR, and the oxidation of NADPH is monitored at 340 nm.[20]

Molecular Detection of dhfr and dhps Mutations

Objective: To identify point mutations associated with SP resistance in parasite DNA.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from blood samples infected with P. falciparum using methods like the Chelex-100 method.[21]

-

Nested PCR: The regions of the dhfr and dhps genes containing the mutations of interest are amplified using a nested polymerase chain reaction (PCR) approach to increase specificity and yield.[21]

-

Restriction Fragment Length Polymorphism (RFLP) Analysis: The PCR products are digested with specific restriction enzymes that recognize either the wild-type or the mutant sequence.[21] The resulting DNA fragments are then separated by agarose (B213101) gel electrophoresis to determine the genotype.[21]

-

DNA Sequencing: For definitive confirmation and detection of new mutations, the PCR products can be purified and sequenced.

-

Dot-Blot Hybridization: This technique involves spotting PCR-amplified DNA onto a membrane and hybridizing it with allele-specific oligonucleotide probes labeled with a reporter molecule to detect the presence of specific mutations.[2][22]

Signaling Pathways and Experimental Workflows

Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by sulfadoxine and pyrimethamine.

Caption: Molecular mechanism of resistance to pyrimethamine and sulfadoxine.

Caption: Experimental workflow for in vitro drug sensitivity (IC50) determination.

References

- 1. The activity of pyrimethamine and sulphadoxine against Plasmodium falciparum determined by the in vitro microtechnique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajtmh.org [ajtmh.org]

- 3. A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. malariaworld.org [malariaworld.org]

- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular analysis of DHFR and DHPS genes in P. falciparum clinical isolates from the Haut--Ogooué region in Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfadoxine resistance in the human malaria parasite Plasmodium falciparum is determined by mutations in dihydropteroate synthetase and an additional factor associated with folate utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 22. squ.elsevierpure.com [squ.elsevierpure.com]

The Genesis of a Potent Antimalarial: A Technical History of Sulfadoxine-Pyrimethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) (SP), widely known by its former brand name Fansidar, represents a landmark in the history of antimalarial chemotherapy. Its development was a pivotal step in the fight against drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide delves into the core scientific discoveries and developmental milestones that led to the creation and deployment of this synergistic drug combination. We will explore the individual discovery of each component, the rationale for their combination, the key experimental methodologies that underpinned their development, and the quantitative data that validated their efficacy.

The Dawn of a New Antifolate: The Discovery of Pyrimethamine

The story of pyrimethamine is intrinsically linked to the pioneering work of Nobel laureate Gertrude Elion and her colleague George Hitchings at the Wellcome Research Laboratories. Their research in the 1940s and 1950s was guided by a novel "rational drug design" approach.[1][2] Instead of the prevailing method of trial-and-error screening of vast numbers of compounds, Elion and Hitchings focused on understanding the fundamental biochemical differences between normal human cells and pathogenic organisms.[1][2] They hypothesized that by targeting metabolic pathways essential for the pathogen but not the host, they could develop selective and effective antimicrobial agents.[2]

Their focus turned to nucleic acid biosynthesis, specifically the role of folic acid. They knew that many organisms, including the malaria parasite, require folic acid for the synthesis of purines and pyrimidines, the building blocks of DNA.[3] This led them to investigate inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.

Key Experimental Breakthroughs

The discovery of pyrimethamine was the culmination of a systematic investigation of 2,4-diaminopyrimidines. The key experimental steps involved:

-

Synthesis of Analogs: A series of 2,4-diaminopyrimidine (B92962) derivatives were synthesized and systematically modified to enhance their antimalarial activity.

-

In Vitro Screening: These compounds were screened for their ability to inhibit the growth of various microorganisms, including Lactobacillus casei, which was used as a model organism to assess antifolate activity.

-

Animal Models: Promising compounds were then tested in animal models of malaria, primarily avian malaria (caused by Plasmodium gallinaceum in chicks) and later rodent malaria models (Plasmodium berghei in mice), which became more established in the late 1940s.[4][5] These models allowed for the assessment of in vivo efficacy and toxicity.

Pyrimethamine, chemically 5-(p-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine, emerged as a highly potent inhibitor of plasmodial DHFR, exhibiting significantly greater affinity for the parasite's enzyme than for the human equivalent. This selective inhibition was the cornerstone of its success as an antimalarial drug.

The Rise of a Long-Acting Sulfonamide: The Development of Sulfadoxine

The development of sulfadoxine followed a more traditional path of sulfonamide antibiotic research. Sulfonamides, as a class, were known to inhibit dihydropteroate (B1496061) synthase (DHPS), another key enzyme in the folate biosynthesis pathway, by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).[6][7]

The primary goal in the development of new sulfonamides for malaria was to identify compounds with a long half-life, which would allow for less frequent dosing and improved patient compliance, particularly for prophylactic use.

Key Developmental Attributes

-

Long Half-Life: Sulfadoxine distinguished itself from other sulfonamides with its exceptionally long elimination half-life, making it an ideal candidate for a weekly prophylactic regimen.

-

Antimalarial Activity: While possessing some intrinsic antimalarial activity, sulfonamides as monotherapy were generally not potent enough for the treatment of acute malaria.

The Synergistic Combination: The Birth of Sulfadoxine-Pyrimethamine (SP)

The rationale for combining sulfadoxine and pyrimethamine was rooted in the concept of sequential blockade of a metabolic pathway.[6][8] By inhibiting two distinct enzymes in the same essential pathway—DHPS by sulfadoxine and DHFR by pyrimethamine—the combination could achieve a synergistic effect, meaning the combined efficacy was greater than the sum of the individual drug effects.[6][9] This approach also held the promise of delaying the development of drug resistance, as the parasite would need to simultaneously develop mutations in two different genes to overcome the drug pressure.[8]

The combination was officially approved for medical use in the United States in 1981.[7]

Experimental Protocols

The development of sulfadoxine and pyrimethamine relied on a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

1. Schizont Maturation Assay (Microtest): This was a foundational method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[4][10]

-

Principle: The assay measures the ability of a drug to inhibit the maturation of the parasite from the ring stage to the mature schizont stage.

-

Protocol Outline:

-

Patient-derived or laboratory-adapted P. falciparum infected red blood cells (erythrocytes) are washed and suspended in RPMI 1640 medium supplemented with serum.

-

Aliquots of the parasite culture are added to 96-well microtiter plates containing serial dilutions of the test drug.

-

The plates are incubated for 24-36 hours in a candle jar (to reduce oxygen tension) or a CO2 incubator at 37°C.[11][12]

-

After incubation, thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted under a microscope.[12]

-

The 50% inhibitory concentration (IC50), the drug concentration that inhibits schizont maturation by 50% compared to a drug-free control, is then determined.

-

2. Isotopic Assays ([³H]-hypoxanthine Incorporation Assay): This method provided a more quantitative and higher-throughput alternative to microscopy-based assays.[4][5]

-

Principle: The assay measures the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA as an indicator of parasite growth and replication.

-

Protocol Outline:

-

Synchronized P. falciparum cultures are incubated in 96-well microtiter plates with serial dilutions of the antimalarial drug for a predetermined period (e.g., 24-48 hours).

-

[³H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

-

The contents of the wells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

The IC50 value is calculated by comparing the radioactivity in drug-treated wells to that in drug-free control wells.

-

In Vivo Models

-

Avian Malaria Models: In the early stages of antimalarial drug discovery, avian malaria models, such as Plasmodium gallinaceum in chicks, were widely used for in vivo screening of compound efficacy and toxicity.

-

Rodent Malaria Models: The discovery of rodent malaria parasites, such as Plasmodium berghei, in the late 1940s provided a more convenient and ethically acceptable mammalian model for studying malaria pathogenesis and testing drug efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of pyrimethamine, sulfadoxine, and their combination from historical studies.

Table 1: In Vitro IC50 Values against Plasmodium falciparum

| Drug | Parasite Strain | IC50 (nM) | Reference |

| Pyrimethamine | Sensitive Isolates | 15.4 (mean) | [13][14] |

| Pyrimethamine | Resistant Isolates | 9,440 (mean) | [13][14] |

| Sulfadoxine/Pyrimethamine | Field Isolates (Sudan, 1999-2000) | EC50 = 0.262 | [15] |

Table 2: Clinical Efficacy of this compound in Early Clinical Trials

| Location | Year of Study | Follow-up Duration | Cure Rate (%) | Reference |

| Mpumalanga, South Africa | ~2000 | 42 days | 93.6 | [16] |

| Malawi | 1998-2002 | 14 days | >80 | [17] |

| Burkina Faso (IPTp) | ~2007 | 28 days | PCR-corrected success: 91.8 | [18] |

Table 3: Parasite Clearance with this compound

| Study Population | Location | Intervention | Outcome | Reference |

| Pregnant Women (IPTp) | Mali & Burkina Faso | SP | PCR-unadjusted cumulative risk of recurrence by day 42 was 4.9% | [19] |

| Children | Malawi | SP | Day 28 parasitological failure rates of 73% in 2002 | [20] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Folate Biosynthesis Pathway

The synergistic action of sulfadoxine and pyrimethamine is best understood by visualizing their sequential blockade of the folate biosynthesis pathway in Plasmodium falciparum.

Caption: Sequential blockade of the folate pathway by sulfadoxine and pyrimethamine.

Drug Discovery and Development Workflow

The development of this compound followed a structured, albeit historically distinct, workflow for each component before their combination.

Caption: The convergent development pathways of sulfadoxine and pyrimethamine.

Conclusion

The discovery and development of this compound stand as a testament to the power of both rational drug design and strategic combination therapy. The targeted inhibition of the folate biosynthesis pathway at two distinct points created a potent and synergistic antimalarial that played a crucial role in public health for many years. While the rise of widespread resistance has limited its first-line use for treatment in many regions, SP continues to be a vital tool for intermittent preventive treatment in pregnancy (IPTp) and seasonal malaria chemoprevention (SMC). The history of SP provides invaluable lessons for contemporary drug discovery and development, highlighting the importance of understanding parasite biology, the potential of combination therapies to enhance efficacy and combat resistance, and the continuous need for robust experimental validation.

References

- 1. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]

- 2. acs.org [acs.org]

- 3. drugs.com [drugs.com]

- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. A roadmap for understanding this compound in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 11. scielo.br [scielo.br]

- 12. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic efficacy of this compound in uncomplicated Plasmodium falciparum malaria 3 years after introduction in Mpumalanga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sustained clinical efficacy of this compound for uncomplicated falciparum malaria in Malawi after 10 years as first line treatment: five year prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound efficacy and selection of Plasmodium falciparum DHFR mutations in Burkina Faso before its introduction as intermittent preventive treatment for pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound–Based Combinations for Malaria: A Randomised Blinded Trial to Compare Efficacy, Safety and Selection of Resistance in Malawi - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Sulfadoxine-Pyrimethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of the sulfadoxine-pyrimethamine (SP) combination therapy, a historically significant antimalarial agent. Despite rising resistance, SP remains a critical tool for malaria prevention, particularly as intermittent preventive treatment in pregnancy (IPTp) in endemic regions. This document outlines its mechanism of action, pharmacokinetics, resistance pathways, and the experimental protocols used for its evaluation.

Mechanism of Action and Synergy

Sulfadoxine (B1681781) and pyrimethamine (B1678524) are synthetic antimicrobial agents that function as competitive inhibitors in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for parasite replication and survival.[1][2] The combination of these two drugs results in a synergistic effect by sequentially blocking two different enzymes in this critical pathway.[1]

Sulfadoxine , a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroate.[2][3]

Pyrimethamine , a diaminopyrimidine, is a potent and selective inhibitor of the parasite's dihydrofolate reductase (DHFR) .[1][4] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. By blocking this step, pyrimethamine depletes the parasite's supply of essential folate cofactors.

The sequential blockade of DHPS and DHFR by sulfadoxine and pyrimethamine, respectively, leads to a potent disruption of parasite DNA synthesis and ultimately, cell death.[1]

Pharmacokinetics

The pharmacokinetic profiles of sulfadoxine and pyrimethamine are characterized by long elimination half-lives, which has been a key factor in their use for prophylaxis and intermittent preventive treatment.[5] However, significant variability exists based on age and pregnancy status.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulfadoxine in Different Populations

| Parameter | Healthy Adults | Pregnant Women | Children (2-5 years) |

| Tmax (h) | ~4 | ~4 | Not specified |

| Cmax (mg/L) | 165.15 - 183.07 | Not specified | 125 - 295 (age-dependent) |

| Vd/F (L/kg) | 0.14 | Increased | 0.413 |

| CL/F (mL/kg/d) | Not specified | 3-fold increase | 32.7 - 64.5 |

| t1/2 (days) | 8.3 | Reduced | ~7 |

| AUC (mg·h/L) | 21,761 - 33,284 | 22,315 | 410 (µg/mL·d) |

Data compiled from multiple sources.[5][6][7][8][9][10]

Table 2: Pharmacokinetic Parameters of Pyrimethamine in Different Populations

| Parameter | Healthy Adults | Pregnant Women | Children (2-5 years) |

| Tmax (h) | 2.5 - 4 | ~4 | Not specified |

| Cmax (mg/L) | 0.48 - 0.58 | Not specified | Not specified |

| Vd/F (L/kg) | 2.3 - 2.42 | Increased | 3.83 - 6.28 |

| CL/F (mL/h/kg) | 15.55 | 18% decrease | Increased |

| t1/2 (days) | ~4.2 | Increased | ~3-4 |

| AUC (µg·h/L) | 56,800 - 106,065 | 72,115 | 620 (ng/mL·d) |

Data compiled from multiple sources.[5][6][7][8][9][10][11]

Clinical Efficacy and Resistance

Historically, SP was a first-line treatment for uncomplicated P. falciparum malaria. However, its efficacy has been severely compromised by the spread of parasite resistance.[12] Currently, its primary use is in malaria prevention strategies, such as Intermittent Preventive Treatment in pregnancy (IPTp) and Seasonal Malaria Chemoprevention (SMC).[13][14] For IPTp, at least three doses of SP have been shown to significantly improve birth weight and reduce the risk of low birth weight by over 50%.[15]

Resistance to SP is primarily conferred by point mutations in the parasite's dhps (sulfadoxine resistance) and dhfr (pyrimethamine resistance) genes.[16] The accumulation of these mutations leads to a stepwise decrease in drug susceptibility.

-

DHFR mutations: Key mutations occur at codons N51I, C59R, and S108N. The triple mutant (N51I/C59R/S108N) is strongly associated with pyrimethamine resistance.[17]

-

DHPS mutations: Common mutations include A437G and K540E.

The combination of the dhfr triple mutant and the dhps double mutant (A437G/K540E) is known as the "quintuple mutant" and is a strong predictor of SP treatment failure.[4][17] In some regions, additional mutations, such as A581G in dhps, are emerging, further increasing resistance levels. The prevalence of these mutations directly correlates with clinical treatment failure rates.[2][4][16] For instance, in areas with a high prevalence of the quintuple mutant, SP treatment failure rates in children can exceed 50%.[2][4]

Experimental Protocols

In Vitro Susceptibility Testing (WHO Microtest Method)

This protocol is adapted from WHO guidelines for assessing the susceptibility of P. falciparum to this compound.[18][19]

-

Medium Preparation: Use RPMI 1640 medium with low concentrations of PABA (p-aminobenzoic acid) and folic acid to avoid antagonism. Supplement the medium with 12% serum.[18][20]

-

Drug Plate Preparation: Pre-dose 96-well microtiter plates with serial dilutions of sulfadoxine and pyrimethamine, maintaining a constant ratio (e.g., 80:1 sulfadoxine to pyrimethamine).[18][19]

-

Parasite Culture: Synchronize P. falciparum cultures to the ring stage.

-

Inoculation: Add parasitized red blood cells to the pre-dosed plates to achieve a final hematocrit of 2% and an initial parasitemia of 0.2-0.5%.[18]

-

Incubation: Incubate the plates for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[18][20]

-

Endpoint Determination: After incubation, prepare thin blood smears from each well. Stain with Giemsa and determine the parasitemia by light microscopy. The inhibitory endpoint is the lowest drug concentration at which parasite multiplication is inhibited compared to the drug-free control wells.[19]

Quantification of Sulfadoxine and Pyrimethamine in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sulfadoxine and pyrimethamine in biological matrices.[1][8]

-

Sample Preparation (Plasma):

-

Thaw plasma samples at room temperature.[21]

-

Perform protein precipitation by adding acetonitrile (B52724) to a small volume (e.g., 5 µL) of plasma.[22] For larger volumes, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used.[21]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen or reconstitute in the mobile phase.[21]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.[22]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate (B84403) buffer) is employed.[23]

-

Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[22]

-

Detection: UV detection at a specific wavelength (e.g., 222 nm) is used to monitor the eluting compounds.[24]

-

-

Quantification:

-

Prepare a standard curve by spiking blank plasma with known concentrations of sulfadoxine and pyrimethamine.

-

Process the standards and quality control samples alongside the unknown clinical samples.

-

Quantify the drug concentrations in the unknown samples by comparing their peak areas to the standard curve.

-

Conclusion

The this compound combination remains a valuable pharmacological tool, particularly for malaria prevention in vulnerable populations. A thorough understanding of its synergistic mechanism, population-specific pharmacokinetics, and the molecular basis of resistance is crucial for its appropriate use and for the development of future antimalarial strategies. The experimental protocols outlined provide a foundation for the continued monitoring of its efficacy and the investigation of resistance patterns in the field.

References

- 1. Pharmacokinetic Properties of this compound in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dhfr and dhps genotype and this compound treatment failure in children with falciparum malaria in the Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dhfr and dhps genotype and this compound treatment failure in children with falciparum malaria in the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Pharmacokinetic properties of this compound in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic properties and bioequivalence of two sulfadoxine/pyrimethamine fixed-dose combination tablets: a parallel-design study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of pyrimethamine in healthy young volunteers using a new solid phase extraction/HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfadoxine/Pyrimethamine Intermittent Preventive Treatment for Malaria during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Effectiveness of Sulfadoxine–Pyrimethamine for Intermittent Preventive Treatment of Malaria and Adverse Birth Outcomes in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High prevalence of dhfr triple mutant and correlation with high rates of sulphadoxine-pyrimethamine treatment failures in vivo in Gabonese children - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 18. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine—pyrimethamine: laboratory investigations and field studies in Port-au-Prince, Haiti - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.who.int [iris.who.int]

- 20. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iajpr.com [iajpr.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Targets of Sulfadoxine and Pyrimethamine in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) (SP) has long been a cornerstone in the treatment and prevention of malaria, caused by parasites of the Plasmodium genus, particularly Plasmodium falciparum. This synergistic drug combination targets the essential folate biosynthesis pathway in the parasite, a pathway absent in the human host, providing a selective mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of sulfadoxine and pyrimethamine, the mechanisms of inhibition and resistance, and the experimental methodologies used to elucidate these interactions.

The Folate Biosynthesis Pathway in Plasmodium falciparum: A Sequential Blockade

Sulfadoxine and pyrimethamine exert their antimalarial effect by inhibiting two key enzymes in the parasite's folate biosynthesis pathway. This sequential blockade is crucial for their synergistic action. Folate derivatives are essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making this pathway critical for parasite survival and replication.[1][2][3]

Molecular Target of Sulfadoxine: Dihydropteroate (B1496061) Synthase (DHPS)

Sulfadoxine is a structural analog of para-aminobenzoic acid (pABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][5][6] In P. falciparum, DHPS is part of a bifunctional enzyme that also contains 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase (PPPK).[4][7] Sulfadoxine competitively inhibits DHPS, thereby blocking the condensation of pABA with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate to form 7,8-dihydropteroate.[4][8] This action halts the folate synthesis cascade at an early stage.

Molecular Target of Pyrimethamine: Dihydrofolate Reductase (DHFR)

Pyrimethamine targets a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[9][10][11] In Plasmodium, DHFR is a domain of a bifunctional protein that also includes thymidylate synthase (TS).[12][13][14] Pyrimethamine is a potent and selective inhibitor of the parasite's DHFR, with a much lower affinity for the human ortholog. It competitively binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[9][11] This inhibition leads to a depletion of the tetrahydrofolate pool, which is essential for DNA synthesis and cell division.

The sequential inhibition of DHPS by sulfadoxine and DHFR by pyrimethamine leads to a potent synergistic effect, meaning the combined efficacy of the two drugs is greater than the sum of their individual effects.[1][2]

Quantitative Analysis of Drug-Target Interactions

The efficacy of sulfadoxine and pyrimethamine is quantified by their binding affinities to their respective target enzymes (Ki) and their ability to inhibit parasite growth in vitro (IC50). Mutations in the genes encoding DHPS and DHFR can significantly alter these values, leading to drug resistance.

Sulfadoxine Inhibition of P. falciparum DHPS

The inhibitory constant (Ki) of sulfadoxine for DHPS is a direct measure of its binding affinity to the enzyme. Lower Ki values indicate tighter binding and more potent inhibition. Mutations in the dhps gene can dramatically increase the Ki value, signifying reduced drug efficacy.

| DHPS Allele (Mutations) | Ki for Sulfadoxine (μM) | Fold Increase in Ki (approx.) | Reference |

| Wild-Type | 0.14 | - | [15] |

| A437G | 0.8 | 5.7 | [15] |

| S436A + A437G | 2.5 | 17.9 | [15] |

| A437G + K540E | 6.5 | 46.4 | [15] |

| S436A + A437G + K540E | 112 | 800 | [15] |

Table 1: Inhibition Constants (Ki) of Sulfadoxine for Wild-Type and Mutant P. falciparum DHPS. This table summarizes the impact of common mutations in the dhps gene on the binding affinity of sulfadoxine. As mutations accumulate, the Ki value increases significantly, indicating a weaker interaction between the drug and its target enzyme.

The 50% inhibitory concentration (IC50) reflects the drug concentration required to inhibit parasite growth by 50% in vitro. It is a key indicator of clinical efficacy.

| P. falciparum Strain | dhps Genotype | Sulfadoxine IC50 (nM) | Reference |

| Susceptible | Wild-Type | 10 - 50 | [16] |

| Resistant (Triple Mutant) | Triple mutations | >3000 | [17] |

Table 2: In Vitro IC50 Values of Sulfadoxine against P. falciparum. This table illustrates the correlation between the dhps genotype and the in vitro susceptibility of the parasite to sulfadoxine. Strains with multiple mutations exhibit significantly higher IC50 values.

Pyrimethamine Inhibition of P. falciparum DHFR

Similarly, the potency of pyrimethamine is determined by its Ki for DHFR and its IC50 against the parasite. Mutations in the dhfr gene are the primary cause of pyrimethamine resistance.

| DHFR Allele (Mutations) | Pyrimethamine Ki (nM) | Fold Increase in Ki (approx.) | Reference |

| Wild-Type | 0.5 - 1.0 | - | [18] |

| S108N | 250 | 250-500 | [9] |

| N51I + S108N | 500 | 500-1000 | [11] |

| N51I + C59R + S108N | 385 | 385-770 | [18] |

Table 3: Inhibition Constants (Ki) of Pyrimethamine for Wild-Type and Mutant P. falciparum DHFR. This table highlights the profound effect of mutations in the dhfr gene on the binding affinity of pyrimethamine. The S108N mutation is a key driver of resistance, significantly increasing the Ki value.

| P. falciparum Strain | dhfr Genotype | Pyrimethamine IC50 (nM) | Reference |

| Susceptible | Wild-Type | 15.4 | [19] |

| Resistant (Single Mutant) | S108N | ~50-fold increase from WT | [20] |

| Resistant (Double Mutant) | N51I + S108N | ~170-fold increase from WT | [20] |

| Resistant (Triple Mutant) | N51I + C59R + S108N | 9,440 | [19] |

Table 4: In Vitro IC50 Values of Pyrimethamine against P. falciparum. This table demonstrates the stepwise increase in pyrimethamine resistance with the accumulation of mutations in the dhfr gene, as reflected by the rising IC50 values.

Experimental Protocols

The characterization of the molecular targets of sulfadoxine and pyrimethamine relies on a variety of biochemical and molecular biology techniques.

Enzyme Inhibition Assays

DHPS Enzyme Inhibition Assay:

-

Enzyme Source: Recombinant P. falciparum DHPS is expressed in and purified from Escherichia coli.

-

Assay Principle: The enzymatic activity is measured by monitoring the incorporation of radiolabeled pABA into dihydropteroate.

-

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl2, ATP, 7,8-dihydro-6-hydroxymethylpterin pyrophosphate, and [3H]pABA.

-

Add varying concentrations of sulfadoxine to the reaction mixture.

-

Initiate the reaction by adding the purified DHPS enzyme.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and separate the product (dihydropteroate) from the unreacted substrate using techniques like thin-layer chromatography.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the Ki value using Michaelis-Menten kinetics.

DHFR Enzyme Inhibition Assay:

-

Enzyme Source: Recombinant P. falciparum DHFR is expressed and purified, often as a bifunctional DHFR-TS protein.[1]

-

Assay Principle: The activity of DHFR is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1][21]

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., TES buffer), NADPH, and dihydrofolate.[1]

-

Add varying concentrations of pyrimethamine to the mixture.

-

Initiate the reaction by adding the purified DHFR enzyme.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the Ki value through kinetic modeling.

In Vitro Parasite Susceptibility Assays

SYBR Green I-Based Fluorescence Assay:

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes.

-

Assay Principle: SYBR Green I is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

-

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare a 96-well microplate with serial dilutions of the test drug (sulfadoxine or pyrimethamine).

-

Add the parasitized erythrocytes to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

Lyse the cells and add SYBR Green I dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

[3H]-Hypoxanthine Incorporation Assay:

-

Parasite Culture: As described above.

-

Assay Principle: Parasites actively incorporate hypoxanthine (B114508) for nucleic acid synthesis. The amount of radiolabeled hypoxanthine incorporated is a measure of parasite viability.

-

Procedure:

-

Follow the same initial steps as the SYBR Green I assay.

-

After 48 hours of incubation with the drug, add [3H]-hypoxanthine to each well.

-

Incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of growth inhibition at each drug concentration and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Folate Biosynthesis in P. falciparum

Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by sulfadoxine and pyrimethamine.

Experimental Workflow: In Vitro Drug Susceptibility Testing

References

- 1. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Elucidation of sulfadoxine resistance with structural models of the bifunctional Plasmodium falciparum dihydropterin pyrophosphokinase-dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Point mutations in the dihydrofolate reductase-thymidylate synthase gene as the molecular basis for pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and comparison of quantitative assays for the dihydropteroate synthetase codon 540 mutation associated with sulfadoxine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evolution of Resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Sulfadoxine-Pyrimethamine Synergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) has long been a cornerstone in the treatment and prophylaxis of malaria, caused by the protozoan parasite Plasmodium falciparum. The remarkable efficacy of this drug combination lies in its synergistic interaction, which targets two crucial enzymes in the parasite's folate biosynthesis pathway. This guide provides an in-depth technical overview of the structural and molecular basis of this synergy, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

The folate pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. P. falciparum can synthesize folate de novo, a pathway absent in its human host, providing a therapeutic window. Sulfadoxine and pyrimethamine act on two distinct enzymes in this pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), respectively. Their sequential blockade of this vital metabolic route leads to a potent antimalarial effect that is greater than the sum of their individual actions.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The folate biosynthesis pathway in P. falciparum is a multi-step process that ultimately produces tetrahydrofolate, a vital cofactor for single-carbon transfer reactions. The synergistic action of sulfadoxine and pyrimethamine is best understood in the context of this pathway.

Molecular Mechanism of Action and Synergy

The synergy between sulfadoxine and pyrimethamine arises from their sequential inhibition of two key enzymes in the folate pathway.[1]

-

Sulfadoxine: A structural analog of p-aminobenzoic acid (pABA), sulfadoxine competitively inhibits dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate with pABA to form 7,8-dihydropteroate.[4] By blocking this step, sulfadoxine depletes the parasite's pool of dihydropteroate, a precursor for folate synthesis.

-

Pyrimethamine: This drug is a potent and selective inhibitor of the P. falciparum dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme.[5][6] DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of the coenzyme.[5] Inhibition of DHFR by pyrimethamine leads to a deficiency of tetrahydrofolate, which in turn halts the synthesis of purines, pyrimidines, and certain amino acids necessary for DNA replication and parasite survival.[5]

The synergistic effect is achieved because the two drugs create a sequential blockade in the same metabolic pathway.[7] Even if some dihydropteroate is produced in the presence of sulfadoxine, the subsequent conversion to tetrahydrofolate is blocked by pyrimethamine. This dual action makes the combination significantly more effective than either drug used alone.

Quantitative Analysis of Drug Activity and Synergy

The potency of sulfadoxine and pyrimethamine, both individually and in combination, has been quantified through various in vitro assays. The data presented below are derived from studies on different strains of P. falciparum, highlighting the impact of drug resistance on efficacy.

Table 1: In Vitro Activity of Sulfadoxine and Pyrimethamine against P. falciparum

| Drug | Parameter | Sensitive Strain (F 32) | Resistant Strain (K 1) | Reference |

| Pyrimethamine | IC50 | 6.1 x 10-9 M | > 10-6 M | [8] |

| Sulfadoxine | IC50 | Not specified | Not specified | [8] |

| Fansidar (SDX:PYR 80:1) | IC50 | < 10-8 to 1.3 x 10-10 M | 4.1 x 10-7 to 1.1 x 10-9 M | [8] |

Table 2: Inhibition Constants (Ki) and Binding Energies

| Drug | Enzyme | Strain/Mutant | Ki / Binding Energy | Reference |

| Pyrimethamine | DHFR | Sensitive (3D7) | 0.19 ± 0.08 nM | [9] |

| Resistant (HB3) | 2.0 ± 0.3 nM | [9] | ||

| Resistant (7G8) | 8.9 ± 0.8 nM | [9] | ||

| Sulfadoxine | DHPS | Wild-Type | -9.3 kcal/mol | [10] |

| I431V Mutant | -6.2 kcal/mol | [10] | ||

| A437G Mutant | -9.4 kcal/mol | [10] | ||

| K540E Mutant | -8.9 kcal/mol | [10] |

Table 3: Synergistic Activity (Fractional Inhibitory Concentration Index)

| Drug Combination | Organism | FIC Index | Interpretation | Reference |

| Sulfadoxine-Pyrimethamine | Plasmodium chabaudi | 0.25 | Synergism | [11] |

The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic, additive, or antagonistic effect of a drug combination. An FIC index of ≤ 0.5 is indicative of synergy.

Structural Basis of Drug Binding and Resistance

The interactions of sulfadoxine and pyrimethamine with their respective target enzymes have been elucidated through X-ray crystallography and molecular modeling studies. These studies also provide insights into the mechanisms of drug resistance.

Sulfadoxine and DHPS

Crystal structures of P. falciparum DHPS have been determined (e.g., PDB IDs: 6JWQ, 6JWX).[5][6] Sulfadoxine binds in the pABA-binding pocket of DHPS, primarily through hydrophobic interactions.[12] Resistance to sulfadoxine is associated with point mutations in the dhps gene, particularly at codons 436, 437, 540, 581, and 613.[6] These mutations can sterically hinder the binding of the bulkier sulfadoxine molecule compared to the natural substrate pABA, thereby reducing the drug's efficacy.[5]

Pyrimethamine and DHFR

The crystal structure of P. falciparum DHFR-TS in complex with pyrimethamine has been solved (e.g., PDB ID: 3QG2).[13] Pyrimethamine binds to the active site of DHFR, forming hydrogen bonds with key residues such as Asp54 and Ile14.[5] Resistance to pyrimethamine is primarily conferred by mutations in the dhfr gene, with the S108N mutation being a key driver.[14] This mutation introduces a bulkier side chain that sterically clashes with pyrimethamine, reducing its binding affinity.[15] Additional mutations at codons 51, 59, and 164 can further increase the level of resistance.[5]

Experimental Protocols

In Vitro Drug Susceptibility Testing of P. falciparum

This method is used to determine the IC50 values of antimalarial drugs.

Materials:

-

P. falciparum culture

-

RPMI 1640 medium with low pABA (0.5 µg/L) and low folic acid (10 µg/L)

-

Human serum

-

Washed human red blood cells

-

96-well microtiter plates

-

Stock solutions of sulfadoxine and pyrimethamine in DMSO

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Prepare serial dilutions of the drugs in the culture medium.

-

Add the drug dilutions to the 96-well plates.

-

Add the parasite culture (synchronized to the ring stage) to the wells.

-

Incubate the plates for 48 hours at 37°C in the specified gas mixture.[16]

-

After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by light microscopy.

-

Alternatively, parasite growth can be quantified using a fluorescent DNA-intercalating dye.

-

The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

DHPS Enzyme Assay (Spectrophotometric)

This assay measures the activity of DHPS by coupling its reaction to that of DHFR.[17]

Materials:

-

Purified recombinant P. falciparum DHPS

-

Purified recombinant DHFR (in excess)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (CH2OH-H2Pterin-PP)

-

p-Aminobenzoic acid (pABA)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 10 mM DTT, pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, excess DHFR, and the DHPS enzyme.

-

Add the inhibitor (sulfadoxine) at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrates CH2OH-H2Pterin-PP and pABA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

-

The initial reaction velocity is calculated from the linear phase of the absorbance curve.

-

Kinetic parameters (Km, Vmax) and inhibition constants (Ki) can be determined by varying substrate and inhibitor concentrations.

DHFR Enzyme Inhibition Assay

This assay measures the activity of DHFR by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant P. falciparum DHFR-TS

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the DHFR enzyme.

-

Add the inhibitor (pyrimethamine) at various concentrations and pre-incubate.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm, corresponding to NADPH oxidation.

-

Calculate the initial reaction velocity and determine the kinetic parameters and inhibition constants.

X-ray Crystallography of Protein-Ligand Complexes

This protocol provides a general workflow for determining the three-dimensional structure of an enzyme in complex with an inhibitor.

Workflow:

-

Protein Expression and Purification: The target enzyme (DHPS or DHFR-TS) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization:

-

Co-crystallization: The purified protein is incubated with a molar excess of the ligand (sulfadoxine or pyrimethamine) before setting up crystallization trials. This pre-formed complex is then screened against various crystallization conditions (precipitants, buffers, salts).

-

Soaking: Crystals of the apo-enzyme are grown first. These crystals are then transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the enzyme.

-

-

Data Collection: The protein-ligand crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The protein structure is built into this map, and the ligand is fitted into the remaining density in the active site. The final structure is refined to obtain an accurate model.

Conclusion

The synergistic action of sulfadoxine and pyrimethamine is a classic example of rational drug design, exploiting the sequential blockade of a vital metabolic pathway in Plasmodium falciparum. The structural and quantitative data presented in this guide provide a comprehensive understanding of the molecular basis for this synergy. A thorough grasp of the drug-target interactions and the mechanisms of resistance is crucial for the development of novel antimalarial agents that can overcome the challenge of drug-resistant malaria. The detailed experimental protocols outlined herein serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

- 1. Mahidol IR [repository.li.mahidol.ac.th]

- 2. A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. The structure of Plasmodium falciparum hydroxymethyldihydropterin pyrophosphokinase-dihydropteroate synthase reveals the basis of sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Association between the Pharmacokinetics and In Vivo Therapeutic Efficacy of this compound in Malawian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors | Parasitology | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Standard and reduced doses of this compound for treatment of Plasmodium falciparum in Tanzania, with determination of drug concentrations and susceptibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trials of Sulfadoxine-Pyrimethamine for Malaria: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The combination of sulfadoxine (B1681781) and pyrimethamine (B1678524) (SP), commercially known as Fansidar, emerged as a critical therapeutic and prophylactic agent against malaria, particularly in the wake of growing resistance to chloroquine (B1663885). This technical guide delves into the core initial clinical trials that established the efficacy and safety profile of SP for malaria, focusing on the foundational studies conducted in the 1970s. It provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying pharmacological principles that guided its development.

Mechanism of Action: A Synergistic Blockade of Folate Synthesis

Sulfadoxine and pyrimethamine act synergistically to inhibit the folate biosynthesis pathway in the Plasmodium parasite, which is essential for its DNA and amino acid synthesis.[1] Sulfadoxine, a sulfonamide, competitively inhibits dihydropteroate (B1496061) synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) to dihydropteroic acid. Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, blocks the subsequent step, the conversion of dihydrofolate to tetrahydrofolate.[1] This sequential blockade is highly effective against the asexual erythrocytic stages of Plasmodium falciparum.[2]

Caption: Mechanism of action of sulfadoxine-pyrimethamine in the parasite folate pathway.

Early Clinical Trials for Malaria Suppression (Prophylaxis)

Initial field trials focused on the potential of SP in suppressing malaria in endemic regions. One of the key early studies was conducted in The Gambia in 1970, which demonstrated the high efficacy of a low-dose combination for malaria prophylaxis in children.

Table 1: Summary of a Malaria Suppression Trial in The Gambia (1970)

| Parameter | This compound Group | Pyrimethamine Only Group |

| Number of Subjects | 38 children | Not specified |

| Dosage | 40 mg sulfadoxine + 2 mg pyrimethamine | "Recommended dose" |

| Frequency | Fortnightly | Not specified |

| Duration | 6 months | 6 months |

| Efficacy | "Completely successful in suppressing seasonal hyperendemic malaria"[3] | Failed to suppress falciparum malaria in some children[3] |

| Adverse Effects | No suggestion of toxicity[3] | Not specified |

| Resistance | Not encountered[3] | Not specified |

Experimental Protocol: Malaria Suppression Trial in The Gambia (1970)

-

Study Design: A small-scale field trial.[3]

-

Participants: Children in a region with seasonal hyperendemic malaria.[3]

-

Intervention: Fortnightly administration of a combination of 40 mg of sulfadoxine and 2 mg of pyrimethamine.[3]

-

Control Group: A group of children received pyrimethamine alone at the recommended dose.[3]

-

Follow-up: The children were followed for a period of six months.[3]

-

Primary Outcome: Suppression of Plasmodium falciparum parasitemia.

-

Safety Assessment: Monitoring for any signs of toxicity.[3]

Initial Clinical Trials for the Treatment of Acute Malaria

Following the promising results in prophylaxis, research shifted to evaluating the efficacy of a single-dose SP regimen for treating acute falciparum malaria, particularly in regions with emerging chloroquine resistance. A pivotal study in Thailand provided early evidence of its therapeutic potential.

Table 2: Efficacy of Single-Dose this compound for Falciparum Malaria in Thailand (pre-1976)

| Parameter | This compound (SP) Group | Pyrimethamine-Diformyldapsone (DFD) Group | Pyrimethamine Only Group |

| Number of Patients | Not specified | Not specified | Not specified |

| Adult Dosage | 1,500 mg sulfadoxine + 75 mg pyrimethamine[4] | 800 mg diformyldapsone (B1218794) + 50 mg pyrimethamine[4] | Not specified |

| Pre-treatment Parasite Count (average) | 60,000 per mm³[4] | 17,000 per mm³[4] | Not specified |

| Cure Rate | 85%[4] | 43%[4] | Ineffective[4] |

| Clinical Response | Acceptable cure rate, but clinical improvement was often slow[4] | Not sufficiently active for established infections[4] | - |

Experimental Protocol: Single-Dose Treatment Trial in Thailand (pre-1976)

-

Study Design: A clinical trial comparing different drug combinations.[4]

-

Participants: Patients with naturally acquired, chloroquine-resistant falciparum malaria.[4]

-

Interventions:

-

Primary Outcome: Cure rate, defined as the clearance of asexual parasitemia without recrudescence.

-

Follow-up: Patients were monitored to assess parasite clearance and clinical improvement.

Caption: Logical flow of initial SP clinical trial design for prophylaxis versus treatment.

Discussion and Early Recommendations

The initial clinical trials of this compound in the 1970s established its dual utility as both a potent prophylactic and an effective therapeutic agent against P. falciparum malaria. For prophylaxis, low, intermittent doses were shown to be highly effective in preventing infection in vulnerable populations. For treatment, a single high dose demonstrated a high cure rate, offering a significant advantage over multi-dose regimens of other antimalarials, especially in areas with chloroquine resistance.

However, even in these early studies, some limitations were noted. The clinical improvement in treated patients was sometimes slow, leading to the recommendation that SP could be administered following a short course of a more rapidly acting schizonticide like quinine (B1679958) to achieve faster symptom resolution.[4] Furthermore, while not a significant issue in the initial trials, the long half-life of the components of SP raised theoretical concerns about the potential for the development of drug resistance, a concern that would become a major challenge in the subsequent decades.

These foundational studies paved the way for the widespread adoption of this compound in malaria control programs globally. The data from these initial trials provided the basis for the standard dosing regimens that were used for many years. This early research underscores the critical importance of robust clinical evaluation in establishing the role of new therapeutic agents in the fight against infectious diseases.

References

- 1. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Malaria suppression with fortnightly doses of pyrimethamine with sulfadoxine in the Gambia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose therapy of Falciparum malaria using pyrimethamine in combination with diformyldapsone or sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sulfadoxine-Pyrimethamine's Activity Against Liver Stage Schizonts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of the antimalarial drug combination sulfadoxine-pyrimethamine (SP) against the liver stage schizonts of Plasmodium parasites. The liver stage of malaria is a critical target for prophylactic drugs as it precedes the symptomatic blood stage. SP, a combination of a sulfonamide (sulfadoxine) and a diaminopyrimidine (pyrimethamine), has been a cornerstone of malaria control programs for decades. This document delves into its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its activity against hepatic parasites.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Sulfadoxine (B1681781) and pyrimethamine (B1678524) act synergistically to inhibit the folate biosynthesis pathway in Plasmodium parasites, a pathway essential for the synthesis of nucleic acids and certain amino acids required for parasite replication.[1] This inhibition affects both the asexual blood stages and the developing liver stage schizonts.[2]

-

Sulfadoxine: This component is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate.

-

Pyrimethamine: This drug targets dihydrofolate reductase (DHFR), a key enzyme that reduces dihydrofolate to tetrahydrofolate, the active form of folate.

By blocking two distinct steps in this vital pathway, the combination of sulfadoxine and pyrimethamine is more effective than either drug alone and can help to mitigate the development of drug resistance.

Caption: Folate biosynthesis pathway in Plasmodium and the inhibitory action of sulfadoxine and pyrimethamine.

Quantitative Efficacy Against Liver Stage Schizonts

Research has shown that pyrimethamine is the primary component of SP that exhibits causal prophylactic activity by inhibiting liver-stage development.[3] In contrast, sulfadoxine alone has been observed to have no significant impact on rodent malaria parasites (P. yoelii) infecting human hepatocyte (HepG2) cells in vitro.[4]

Table 1: In Vivo Efficacy of Pyrimethamine Against Plasmodium berghei Liver Stages

| Animal Model | Parasite Species | Treatment | Dosage | Route | Efficacy | Reference |

| C57BL/6 mice | P. berghei | Pyrimethamine | Not specified | Oral | 99% reduction in hepatic parasite burden | [3] |

It is important to note that the majority of published in vitro IC50 values for pyrimethamine are against the blood stages of P. falciparum. While not directly measuring liver-stage activity, these values give an indication of the drug's potency.

Table 2: In Vitro IC50 of Pyrimethamine Against Plasmodium falciparum Blood Stages

| P. falciparum Strain | IC50 (nM) | Reference |

| Drug-sensitive | 15.4 | [1] |

| Drug-resistant | 9,440 | [1] |

The significant difference in IC50 values between drug-sensitive and drug-resistant strains highlights the impact of mutations in the dhfr gene on pyrimethamine efficacy.

Experimental Protocols for Assessing Liver Stage Activity

Evaluating the efficacy of antimalarial compounds against liver-stage schizonts requires specialized in vitro and in vivo models.

In Vitro Assay for Pyrimethamine Activity on Plasmodium Liver Stages

This protocol is a generalized procedure based on methodologies described for testing compounds against Plasmodium liver stages.

Objective: To determine the in vitro activity of pyrimethamine against the liver stages of Plasmodium parasites.

Materials:

-

Hepatoma cell line (e.g., Huh7, HepG2) or primary human hepatocytes

-

Plasmodium sporozoites (e.g., P. berghei for initial screening, or P. falciparum)

-

Culture medium (e.g., DMEM supplemented with FBS, L-glutamine, penicillin-streptomycin)

-

Pyrimethamine stock solution (in DMSO)

-

24-well or 96-well culture plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against a parasite protein (e.g., anti-HSP70)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed hepatoma cells or primary hepatocytes into culture plates and allow them to adhere and form a monolayer (typically 24 hours).

-

Sporozoite Infection: Infect the hepatocyte monolayer with Plasmodium sporozoites. Centrifugation of the plates at a low speed (e.g., 2,000 rpm for 5 minutes) can enhance infection rates.

-

Incubation: Incubate the infected cells for 2 hours at 37°C to allow for sporozoite invasion.

-

Drug Treatment: After the initial incubation, wash the cells to remove non-invaded sporozoites and add fresh culture medium containing serial dilutions of pyrimethamine. Include a drug-free control (vehicle only, e.g., DMSO).

-

Culture Maintenance: Incubate the treated, infected cells for a period that allows for schizont development (e.g., 48 hours for P. berghei, or longer for P. falciparum).

-

Fixation and Staining: After the incubation period, fix, permeabilize, and block the cells. Stain with a primary antibody targeting a parasite protein, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number and size of the liver-stage schizonts in the drug-treated wells compared to the control wells.

-

Data Interpretation: Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.

Caption: General workflow for in vitro testing of pyrimethamine against Plasmodium liver stages.

Conclusion

This compound, primarily through the action of pyrimethamine, is an effective inhibitor of Plasmodium liver stage schizonts. Its mechanism of action is well-established, targeting the essential folate biosynthesis pathway. While quantitative data for the combined SP formulation against human malaria liver stages is scarce, evidence from in vivo rodent models and in vitro blood-stage assays for pyrimethamine underscores its activity. The provided experimental protocols offer a framework for researchers to further investigate the efficacy of SP and its components against the critical, yet often overlooked, liver stage of malaria. Further research to determine the precise IC50 values of SP against P. falciparum and P. vivax liver stages is warranted to better understand its prophylactic potential in the face of emerging drug resistance.

References

- 1. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]